IC50 Comparison in a Cytochrome P450 1A1 Enzyme Inhibition Assay vs. Unsubstituted and Para-Methyl Analogs
In an SAR study of 1-aryl-1-cyclopropyl ethanol analogs, the compound with a 3-methylphenyl (meta-methyl) substitution showed an IC50 of 1.40 µM for inhibiting CYP1A1 activity. This was moderately less potent than the unsubstituted phenyl analog (IC50 = 0.78 µM) but more potent than the 4-methylphenyl (para-methyl) analog (IC50 = 1.70 µM). [1] This demonstrates that the position of the methyl substituent is critical for tuning enzyme inhibition potency, and the meta-substituted compound offers a distinct activity profile between the more potent unsubstituted and less potent para-substituted variants.
| Evidence Dimension | Inhibition of Cytochrome P450 1A1 (CYP1A1) activity |
|---|---|
| Target Compound Data | IC50 = 1.40 µM |
| Comparator Or Baseline | Unsubstituted phenyl analog: IC50 = 0.78 µM; 4-Methylphenyl analog: IC50 = 1.70 µM |
| Quantified Difference | 1.8-fold less potent than unsubstituted phenyl; 1.2-fold more potent than 4-methylphenyl. |
| Conditions | Recombinant CYP1A1 enzyme assay (data are reported as mean of n = 3 determinations) [1]. |
Why This Matters
For SAR studies, this precise intermediate potency is essential for establishing the effect of the meta-methyl group on enzyme binding, making the compound a necessary tool for optimizing lead series.
- [1] PMC3621982, Table 1. Inhibition of CYP1A1 by 1-aryl-1-cyclopropyl ethanol derivatives. View Source
